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Compound of Interest

Compound Name: 1,3-Dimethoxypropan-2-one

Cat. No.: B092439

Abstract: This technical guide provides a comprehensive overview of the core physical and
chemical properties of 1,3-dimethoxyacetone (CAS No. 18664-32-9), a glycerol-derived solvent
with significant potential in green chemistry and as a synthetic intermediate. This document is
intended for researchers, chemists, and drug development professionals, offering detailed data,
experimental protocols, and field-proven insights into its synthesis, characterization, and
handling. The guide synthesizes data from peer-reviewed literature and chemical databases to
serve as an authoritative reference.

Introduction and Molecular Identity

1,3-Dimethoxyacetone, also known as 1,3-dimethoxypropan-2-one, is a unique ketone and
diether derived from the glycerol skeleton. Its structure offers a combination of polarity from the
ketone group and the stability of ether linkages, distinguishing it from related glycerol
derivatives like 1,3-diether-2-propanols.[1] This unique functionality makes it a subject of
interest as a green solvent and a versatile building block in organic synthesis. Understanding
its physical properties is paramount for its effective application in reaction design, process
scale-up, and formulation development.

This guide provides a detailed examination of its thermophysical, spectroscopic, and safety
properties, grounded in experimental data and established chemical principles.

Chemical and Molecular Identity
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A clear identification of 1,3-dimethoxyacetone is critical. It should not be confused with its
isomer, 1,1-dimethoxyacetone. The fundamental details are summarized below.

Identifier Value Source(s)
Compound Name 1,3-Dimethoxyacetone [1112]
Synonym(s) 1,3-dimethoxypropan-2-one [1]

CAS Number 18664-32-9 [11[2]
Molecular Formula CsH1003 [1][2]
Molecular Weight 118.13 g/mol [1]

InChi Key SZVHDRLVQJXQBT- ]

UHFFFAOYSA-N

Molecular Structure

The structure consists of a three-carbon chain with a central ketone and terminal methoxy
groups. This symmetry has direct implications for its spectroscopic signature.

Caption: Molecular structure of 1,3-dimethoxyacetone.

Thermophysical Properties

The thermophysical properties of 1,3-dimethoxyacetone have been characterized, revealing its
behavior as a liquid over a broad range of temperatures. These properties are essential for
engineering applications, such as heat transfer calculations and fluid dynamics modeling.
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Property Value Conditions Source(s)
Physical Form Liquid Ambient [1]
Boiling Point 162.7 °C 760 mmHg [1]
Flash Point 42.1+6.8°C Closed Cup [1]
) Temperature-
Density 293.15 K to 343.15 K [1]
dependent
] ) Temperature-
Viscosity 293.15 K to 343.15 K [1]
dependent
) Temperature-
Refractive Index 293.15Kto 343.15 K [1]
dependent
Temperature-
Vapor Pressure 275.3 K10 318.1 K [1]
dependent
Enthalpy of Derived from vapor
o N/A [1]
Vaporization pressure

A detailed study by Wang et al. provides the most comprehensive data on the thermophysical
properties of 1,3-dimethoxyacetone.[1] The density, viscosity, and refractive index were
systematically measured as a function of temperature, which is crucial for predicting their
values under specific experimental conditions.[1] The absolute vapor pressure was determined
using the transpiration method, allowing for the subsequent calculation of the enthalpy of
vaporization.[1] For specific data points and correlation equations, readers are directed to this
primary reference.

Spectroscopic Analysis (Predicted)

Due to the absence of publicly available experimental spectra for 1,3-dimethoxyacetone, this
section provides a predicted analysis based on established spectroscopic principles and data
from analogous structures. This serves as a guide for researchers in confirming the identity and
purity of synthesized material.

Predicted *H NMR Spectrum
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The symmetry of the molecule results in a simple proton NMR spectrum. Two distinct proton
environments are expected.

Predicted Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Protons of
methoxy groups
are chemically
equivalent. The
~3.4 Singlet (s) 6H 2 x -OCHs chemical shift is
downfield due to
the
electronegative

oxygen atom.

Protons of
methylene
groups are
equivalent. The
shift is

~4.2 Singlet (s) 4H 2 X -CH2- significantly
downfield due to
deshielding from
both the adjacent
ketone and ether

functionalities.

Predicted *C NMR Spectrum

Three distinct signals are anticipated in the proton-decoupled 3C NMR spectrum,
corresponding to the three unique carbon environments.
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Predicted Shift (6, ppm)

Assignment

Rationale

~205-215

The carbonyl carbon of a
ketone typically appears in this
highly deshielded region of the

spectrum.

~70-80

-CH2-

The methylene carbons are
deshielded by the adjacent

oxygen and carbonyl groups.

~55-60

-OCHs

The methoxy group carbons
appear in a characteristic

range for ethers.

Predicted Infrared (IR) Spectrum

The IR spectrum is dominated by absorptions corresponding to its two primary functional

groups: the ketone and the ethers.
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Predicted

Intensity Vibration Rationale
Frequency (cm™?)

This is a characteristic
and intense
absorption for an
aliphatic ketone. The
~1715-1725 Strong, Sharp C=0 Stretch exact position can be
influenced by the
neighboring electron-
withdrawing ether

groups.

A strong, often broad,

absorption in this
~1080-1150 Strong C-O-C Stretch region is characteristic

of the C-O stretching

vibration in ethers.

Aliphatic C-H

stretching vibrations

from the methyl and
~2850-3000 Medium C-H Stretch

methylene groups are

expected in this

region.

Synthesis and Purification

A reliable method for synthesizing 1,3-dimethoxyacetone is the oxidation of its corresponding
alcohol, 1,3-dimethoxy-2-propanol. This transformation can be efficiently achieved using a mild
oxidizing agent like Pyridinium Chlorochromate (PCC).

Synthesis Workflow
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Click to download full resolution via product page

Caption: General workflow for the PCC oxidation of 1,3-dimethoxy-2-propanol.

Experimental Protocol: PCC Oxidation

This protocol is adapted from standard procedures for the oxidation of primary and secondary
alcohols using PCC.

Disclaimer: This reaction should be performed under anhydrous conditions in a well-ventilated
fume hood by trained personnel. Chromium reagents are toxic.

Materials:

1,3-dimethoxy-2-propanol (1.0 eq.)

Pyridinium chlorochromate (PCC) (1.2-1.5 eq.)

Celite® or anhydrous magnesium sulfate

Anhydrous dichloromethane (CH2Clz)

Diethyl ether (Et20)
Procedure:

o Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add PCC and an equal
weight of Celite®. Suspend this mixture in anhydrous CH2zCl-.
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» Addition of Alcohol: Dissolve 1,3-dimethoxy-2-propanol in a minimal amount of anhydrous
CH2Cl2. Add this solution to the stirring PCC suspension in one portion. The reaction is mildly
exothermic.

o Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by
Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the
disappearance of the starting alcohol. The mixture will turn into a dark, tarry brown.

e Workup: Upon completion (typically 2-4 hours), dilute the reaction mixture with Et20.

« Filtration: Pass the entire mixture through a short plug of silica gel or Celite® to filter out the
insoluble chromium byproducts. Wash the filter cake thoroughly with additional Et20 to
ensure complete recovery of the product.

e Solvent Removal: Combine the organic filtrates and remove the solvent under reduced
pressure using a rotary evaporator. Causality Note: Care should be taken to avoid high
temperatures during evaporation due to the product's volatility.

 Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 1,3-
dimethoxyacetone.

Safety and Handling

Understanding the safety profile of 1,3-dimethoxyacetone is crucial for its handling in a
laboratory or industrial setting.

GHS Hazard Information:[2]
e Pictograms: Flame (GHS02), Exclamation Mark (GHS07)
» Signal Word: Warning
e Hazard Statements:
o H226: Flammable liquid and vapor.

o H315: Causes skin irritation.
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o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
Handling and Storage Recommendations:

e Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab
coat. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For
long-term stability, storing under an inert atmosphere (e.g., nitrogen) at 4°C is recommended.

[1]

Conclusion

1,3-Dimethoxyacetone is a glycerol-derived chemical with well-defined thermophysical
properties that make it a viable candidate for various applications, including as a specialty
solvent. Its symmetric structure provides a straightforward spectroscopic signature for
identification. The synthesis via oxidation of the corresponding propanol is a practical
laboratory-scale method. Adherence to standard safety protocols is necessary due to its
flammability and irritant nature. This guide provides the foundational data and protocols
necessary for scientists and researchers to confidently incorporate 1,3-dimethoxyacetone into
their work.

References
e Wang, J., Baltier, C. W., Olajide, G., Szilvasi, T., & Bara, J. E. (2015). Synthesis and

Properties of 1,3-Dimethoxyacetone: A Glycerol-Derived Solvent. Industrial & Engineering
Chemistry Research, 54(29), 7222—7229.

e PubChem. (n.d.). 1,3-Dimethoxy-2-propanol.

o Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

o TousSek, J., Straka, M., Sklenaf, V., & Marek, R. (2013). Origin of the conformational
modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural
compounds. The Journal of Physical Chemistry A, 117(3), 661-669.

o Al-Sarraf, A. A., & Al-shirayda, H. A. (2019). Analysis of the infrared and Raman spectra of
the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone).
Journal of Molecular Structure, 1180, 649-660.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.sigmaaldrich.com/TW/zh/product/chemscenellcpreferredpartner/ciah987f57d4?context=bbe
https://www.sigmaaldrich.com/TW/zh/product/chemscenellcpreferredpartner/ciah987f57d4?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e NIST. (n.d.). Ethene, methoxy-. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of 1,3-Dimethoxyacetone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092439#physical-properties-of-1-3-
dimethoxyacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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